N2-phenylpyridine-2,6-diamine
Description
Contextual Significance in Heterocyclic Diamine Chemistry
Heterocyclic diamines are a crucial class of organic compounds, characterized by a heterocyclic ring containing two amino functional groups. These compounds are significant as building blocks in supramolecular chemistry, coordination chemistry, and materials science. solubilityofthings.com The amino groups can form strong hydrogen bonds, directing the self-assembly of molecules into well-defined architectures like 1-D chains or 3-D networks. nih.gov
N2-phenylpyridine-2,6-diamine belongs to the family of N-aryl-substituted diaminopyridines. The introduction of an aryl group, such as phenyl, to one of the amino nitrogens modifies the electronic properties and steric profile of the parent 2,6-diaminopyridine (B39239) molecule. This substitution can influence the compound's reactivity, its ability to coordinate with metal ions, and the geometry of the resulting complexes. researchgate.net The presence of both a pyridine (B92270) nitrogen and two exocyclic amino groups makes these compounds excellent candidates for use as ligands in coordination chemistry, capable of binding to metal centers in various ways. acs.org
Overview of Academic Research Trajectories for Pyridine-2,6-diamine Derivatives
Academic research on pyridine-2,6-diamine and its derivatives has followed several key trajectories, driven by the compound's versatile chemical nature. solubilityofthings.com
Coordination Chemistry and Catalysis : A major focus has been the use of pyridine-2,6-diamine derivatives as ligands for transition metals. acs.org By modifying the amino groups with phosphine (B1218219), N-heterocyclic carbene (NHC), or other functionalities, researchers have created a wide array of "pincer" ligands. acs.orgacs.org These ligands form stable complexes with metals like palladium, ruthenium, iron, and nickel, which are then investigated as catalysts for various organic reactions, including Suzuki-Miyaura cross-coupling, asymmetric hydrogenation, and polymerization. acs.orgacs.orgresearchgate.netresearchgate.net The goal is often to develop highly efficient and selective catalysts for synthesizing valuable chemicals and pharmaceuticals. acs.orgresearchgate.net
Supramolecular Chemistry : The hydrogen bonding capabilities of the diamine scaffold are exploited to build complex supramolecular structures. nih.gov Research in this area explores how different anions and solvent molecules can influence the assembly of coordination polymers, leading to materials with potentially interesting magnetic or optical properties. nih.govrsc.org
Materials Science : Pyridine-2,6-diamine derivatives serve as monomers for the synthesis of advanced polymers, such as polyimides. solubilityofthings.comresearchgate.net These materials are often investigated for their thermal stability, mechanical strength, and low dielectric constants, making them potentially useful in electronics and aerospace applications. researchgate.net Other research has explored the creation of nanosheets and nanofibers from fatty acid derivatives of 2,6-diaminopyridine. kemdikbud.go.id
Scope and Objectives of Scholarly Inquiry into this compound Systems
Scholarly inquiry into systems based specifically on this compound and its close analogues is highly focused on leveraging its unique ligand characteristics. The primary objectives are often centered on the design and synthesis of novel functional molecules and materials.
One key objective is the development of photoactive transition metal complexes . The 2-phenylpyridine (B120327) moiety is a well-known component in ligands used for creating highly fluorescent complexes, particularly with iridium(III), for applications in organic light-emitting diodes (OLEDs). wikipedia.org By incorporating this unit into a diamine structure, researchers aim to create new ligands that can form luminescent complexes with unique photophysical properties. acs.orgacs.org The study of related platinum(II) complexes with aggregation-induced emission (AIE) properties further highlights the objective of creating novel light-emitting materials. rsc.org
Another major goal is the creation of advanced catalysts . By functionalizing the amino groups of the pyridine-2,6-diamine scaffold, researchers can create tridentate ligands that bind strongly to a metal center. acs.orgdergipark.org.tr The objective is to synthesize well-defined, stable, and highly active catalysts. For example, palladium complexes bearing ligands derived from 2,6-diaminopyridine have been shown to be exceptionally efficient for Suzuki-Miyaura cross-coupling reactions, which are vital for carbon-carbon bond formation in organic synthesis. researchgate.netresearchgate.net
Furthermore, there is significant interest in using these compounds to build supramolecular assemblies . The interplay between the metal-coordinating sites and the hydrogen-bonding amino groups allows for the construction of intricate, multi-dimensional structures. nih.gov The objective here is to understand the principles of molecular self-assembly and to create new materials with tailored architectures and properties, such as specific magnetic behaviors. nih.gov
Research Data on Pyridine-Diamine Derivatives
Research into pyridine-diamine derivatives often involves detailed synthesis and characterization, including catalytic performance evaluation.
Table 1: Synthesis of Pyridine-Diamine Ligand Precursors This table outlines a synthetic step for creating a chiral diamine, which serves as a precursor for more complex ligands. chinesechemsoc.org
| Reactant | Product | Yield | Diastereoselectivity | Method |
| Imine Intermediate | Chiral Vicinal Diamine | 90–96% | Excellent | Asymmetric Hydrogenation |
Data sourced from CCS Chemistry. chinesechemsoc.org
Table 2: Catalytic Activity of a Palladium Complex in Suzuki-Miyaura Coupling This table shows the performance of a palladium catalyst with a 2-phenylpyridine derivative ligand in a cross-coupling reaction. researchgate.net
| Entry | Catalyst | Atmosphere | Yield |
| 14 | [PdCl2L2] | Argon | 85% |
| 15 | [PdCl2L2] | Nitrogen | 76% |
Data sourced from the Journal of Structural Chemistry. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-N-phenylpyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRZONWSGOYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N2 Phenylpyridine 2,6 Diamine and Its Analogues
Direct Synthesis Routes to N2-phenylpyridine-2,6-diamine
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the substituted pyridine (B92270) core or the introduction of the amino groups onto a pre-existing pyridine ring.
Key Precursors and Reaction Conditions
The direct synthesis of this compound is not extensively detailed in single-step procedures, but its synthesis can be inferred from established reactions for analogous pyridine-2,6-diamines. Key methodologies include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
One plausible route starts from 2,6-dihalopyridines (e.g., 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine). The synthesis would proceed in a stepwise manner:
Monosubstitution with Aniline (B41778): A nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction between a 2,6-dihalopyridine and aniline would yield 6-halo-N-phenylpyridin-2-amine.
Second Amination: The remaining halogen at the 6-position can then be replaced by an amino group, typically using ammonia (B1221849) or a protected amine equivalent, again via nucleophilic substitution or a palladium-catalyzed process.
Another established method for creating the pyridine-2,6-diamine core involves the cyclization of acyclic precursors. A patented process describes the reaction of 3-hydroxy pentane (B18724) 1,5-dinitrile with an ammonium (B1175870) donor to form pyridine-2,6-diamines. google.com To synthesize the N2-phenyl derivative, a primary amine like aniline could potentially be used as the nitrogen source in a modified version of this cyclization. google.com
The classical Chichibabin reaction, which traditionally uses sodium amide to aminate pyridine, has been revisited and modernized. ntu.edu.sg A newer protocol using a sodium hydride-iodide composite enables the C2-amination of pyridines with primary amines. ntu.edu.sg This suggests a potential route where a phenyl-substituted pyridine could be aminated, or a 2-aminopyridine (B139424) could be N-phenylated followed by amination at the C6 position.
A versatile approach for creating substituted pyridines involves the Suzuki-Miyaura coupling reaction. For instance, an analogue, 2,6-diamino-3-phenylpyridine, was synthesized by coupling 2,6-diamino-3-iodopyridine with a phenylboronic acid derivative. iglobaljournal.com This highlights the utility of palladium-catalyzed reactions in constructing the phenyl-pyridine linkage. A similar strategy could be employed starting with a suitable diaminopyridine precursor.
| Precursor | Reagent(s) | Reaction Type | Key Conditions |
| 2,6-Dichloropyridine | 1. Aniline, 2. Ammonia | Nucleophilic Aromatic Substitution | Stepwise addition, requires heat/catalysis |
| 3-Hydroxy pentane 1,5-dinitrile | Aniline / Ammonia | Cyclization/Condensation | Requires catalyst and specific temperature |
| 2,6-Diamino-X-iodopyridine | Phenylboronic acid | Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base |
| Pyridine derivative | Primary Amine (e.g., Aniline) | Chichibabin-type Amination | NaH-Iodide composite, 85 °C |
Optimization of Synthetic Pathways and Yields
Optimizing the synthesis of pyridine diamines focuses on improving reaction efficiency, yields, and selectivity. The choice of catalyst, ligand, and reaction conditions is paramount.
In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role. For Suzuki-Miyaura couplings, specialized phosphine (B1218219) ligands like N,N,N′,N′-tetra(diphenylphosphinomethyl)-pyridine-2,6-diamine (TPPDA) have been shown to form highly efficient palladium catalysts, achieving extremely high turnover numbers (TON) for the coupling of aryl halides. researchgate.net This indicates that significant optimization can be achieved by screening different ligand systems.
For Chichibabin-type aminations, reaction parameters have a strong influence on yield and reaction time. In the amination of pyridine with n-butylamine using a NaH-iodide composite, it was found that using lithium iodide (LiI) instead of sodium iodide (NaI) and increasing the temperature from 65 °C to 85 °C dramatically accelerated the reaction, affording a 93% yield in just 7 hours. ntu.edu.sg Such optimizations are critical for developing practical and efficient synthetic routes.
Functionalization and Modification Approaches for this compound Scaffold
The this compound scaffold possesses multiple reactive sites, including the primary amino group at the C6 position, the secondary amine at the C2 position, and the C-H bonds on both the pyridine and phenyl rings. This allows for a wide range of functionalization and modification strategies.
Regioselective Derivatization
The differing reactivity of the two amino groups is key to the regioselective functionalization of the scaffold. The N6-amino group is a primary amine and is generally more nucleophilic and less sterically hindered than the N2-phenylamino group. This difference can be exploited for selective reactions. For example, acylation, alkylation, or condensation reactions with aldehydes or ketones are expected to occur preferentially at the N6-position under controlled conditions.
Furthermore, the pyridine ring itself can be functionalized. The electronic properties of pyridine make direct electrophilic substitution challenging, but the presence of two powerful electron-donating amino groups activates the ring towards substitution. Regioselective C-H functionalization can be achieved through methods like directed ortho-metalation or by leveraging the inherent electronic preferences of the substituted ring. The regioselectivity of such reactions can also be influenced by steric and electronic effects of substituents, as well as solvent and temperature choices. acs.org
Introduction of Diverse Chemical Moieties (e.g., Schiff Bases, Aromatic Substituents)
The reactive nature of the this compound scaffold allows for the introduction of a wide array of chemical groups, leading to new compounds with tailored properties.
Schiff Bases: The primary amine at the C6 position readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). orientjchem.orgsci-hub.se This reaction is a cornerstone for creating ligands for coordination chemistry and building blocks for more complex architectures. The formation of the imine bond (-C=N-) introduces new electronic and steric features and provides additional coordination sites for metal ions. orientjchem.orgsemanticscholar.org
Aromatic Substituents: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing additional aromatic or heteroaromatic substituents. iglobaljournal.comsci-hub.se These reactions can be used to modify either the pyridine or the phenyl ring of the scaffold, provided a suitable halide or triflate precursor is used. This allows for the synthesis of extended π-conjugated systems.
Other Functional Groups: The amino groups can be functionalized in various ways. For example, they can be reacted to introduce phosphine groups, creating multidentate ligands for catalysis. researchgate.net The synthesis of N,N,N′,N′-tetra(diphenylphosphinomethyl)-pyridine-2,6-diamine from pyridine-2,6-diamine demonstrates that the amine hydrogens can be substituted to incorporate new functionalities. researchgate.net
| Modification Type | Reagent(s) | Resulting Moiety | Relevant Sites |
| Schiff Base Formation | Aldehydes, Ketones | Imine (-N=CHR) | N6-amino group |
| Aromatic Substitution | Arylboronic acids, Aryl halides | Biaryl systems | C3, C4, C5 positions (via halogenated intermediate) |
| Acylation | Acyl chlorides, Anhydrides | Amide | N6-amino, N2-phenylamino |
| Phosphinomethylation | Formaldehyde, Diphenylphosphine | Aminomethylphosphine | N6-amino, N2-phenylamino |
Macro- and Supramolecular Building Block Synthesis from this compound Analogues
Pyridine-2,6-diamine derivatives are exceptional building blocks for constructing complex macrocyclic and supramolecular structures due to their defined geometry and hydrogen-bonding capabilities.
The condensation of diamines with dicarbonyl compounds is a classic strategy for synthesizing macrocycles. bhu.ac.in By using a metal ion as a template, the reaction pathway can be directed towards the formation of a cyclic product instead of linear polymers. bhu.ac.in Analogues of this compound can serve as the diamine component in reactions with dialdehydes or diacyl dichlorides to form novel nitrogen-containing macrocycles. mdpi.com
In supramolecular chemistry, these ligands can be used to create coordination polymers. For example, N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, an analogue of the title compound, forms mononuclear Ni(II) complexes. nih.gov These individual complex units then self-assemble into extended one-dimensional chains or three-dimensional networks through hydrogen bonds involving the non-coordinated amino hydrogens, anions, and co-crystallized solvent molecules. nih.gov The final supramolecular architecture can be tuned by simply changing the counter-anion (e.g., perchlorate (B79767) vs. nitrate), demonstrating a high degree of control over the solid-state assembly. nih.gov This highlights the potential of this compound derivatives as programmable components for crystal engineering and the design of functional materials.
Analytical Methodologies for Synthetic Characterization
The definitive confirmation of the chemical structure and purity of this compound and its analogues relies on a suite of sophisticated analytical techniques. Following synthesis, rigorous characterization is essential to verify the identity of the target molecule and ensure the absence of significant impurities. The primary methods employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography, often supplemented by Fourier-transform infrared (FTIR) spectroscopy and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR are routinely used to confirm the presence and connectivity of the pyridine and phenyl rings, as well as the amino groups.
In the ¹H NMR spectrum of a diamine monomer, the aromatic protons typically appear as a complex series of signals in the range of 6.7–8.1 ppm. researchgate.net The protons of the amino groups (-NH₂) often produce a characteristic resonance signal at a different chemical shift, for example, around 3.86 ppm. researchgate.net For substituted derivatives, the specific chemical shifts and coupling constants of the aromatic protons provide detailed information about the substitution pattern on the rings. For example, in a related diamine, 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine, the aromatic protons were observed between 6.77–8.04 ppm. researchgate.net
The following table provides an example of ¹H NMR spectral data for a related pyridine derivative, highlighting the typical chemical shift ranges.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic Protons | 7.482-7.930 | multiplet (m) | ijpbs.com |
| Aromatic Protons | 8.310-8.320 | doublet (d) | ijpbs.com |
| Aromatic Protons | 8.552 | singlet (s) | ijpbs.com |
| -CH= Proton | 8.874 | singlet (s) | ijpbs.com |
| Table 1: Example ¹H NMR Data for a 4-substituted phenyl pyridine-2,6-diyl derivative. |
¹³C NMR spectroscopy complements the proton data, providing a signal for each unique carbon atom in the molecule and confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming its structure. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI) are commonly used.
For derivatives of this compound, the mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. For instance, the LC-MS analysis of 4-(2,6-bis (4-Cyano Benzylidene Amino) Phenyl) Pyridine-4-yl) Benzonitrile, a more complex derivative, showed a molecular ion (M⁺) peak at an m/z of 538.61, which is consistent with its chemical formula C₃₈H₂₆N₄. ijpbs.com
| Compound Derivative | Calculated Formula | Expected m/z | Observed m/z (Ion) | Reference |
| 4-(2,6-bis(4-Cyano Benzylidene Amino) Phenyl) Pyridine-4-yl) Benzonitrile | C₃₈H₂₆N₄ | 538.65 | 538.61 (M⁺) | ijpbs.com |
| 4,4'-(4-(4-Chloro Phenyl Pyridine-2,6-diyl) bis (N-2,3-dihydroxy Benzylidene Aniline)) | C₃₇H₂₄Cl₃N₃ | 615.98 | 618.92 (M+2) | ijpbs.com |
| Table 2: Example LC-MS Data for this compound Derivatives. |
X-Ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. Although obtaining suitable crystals can be challenging, the resulting data is unambiguous.
For example, a crystallographic study of a related compound, N,N,N,N-tetraphenylpyridine-2,6-diamine (C₂₉H₂₃N₃), revealed an unsymmetrical molecular structure. researchgate.net The analysis showed that the NC₃ units around the amino nitrogen atoms are nearly planar. researchgate.net The dihedral angles between these planes and the central pyridine ring were determined to be 13.41 (5)° and 31.05 (5)°. researchgate.net Such detailed structural information is invaluable for understanding the molecule's conformation and intermolecular interactions, such as the C—H⋯N hydrogen bonds observed in the crystal packing. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method used to identify the presence of key functional groups in the molecule. The FTIR spectrum of a diamine monomer, for example, would show characteristic absorption bands for the N–H stretching of the amino groups, typically around 3300-3500 cm⁻¹. researchgate.net The vibrations of the pyridine ring also give rise to characteristic bands, such as one appearing at 1621 cm⁻¹. researchgate.net
Coordination Chemistry and Metal Complex Formation with N2 Phenylpyridine 2,6 Diamine Ligands
Ligand Design Principles and Coordination Modes
The coordinating behavior of N2-phenylpyridine-2,6-diamine is dictated by its inherent structural framework and the electronic and steric properties of its constituent groups.
The this compound ligand possesses three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen and the two nitrogen atoms of the diamine groups. This arrangement allows it to act as a multidentate ligand, capable of forming stable chelate rings with a metal ion. Most commonly, it functions as a tridentate N,N,N-donor ligand, binding to a metal center through the pyridine nitrogen and both exocyclic amino nitrogens. This coordination mode is prevalent in complexes with various transition metals, including chromium(III), where related ligands like N,N'-dimethyl-N,N'-dipyridine-2-ylpyridine-2,6-diamine (ddpd) create a highly stable, encapsulating environment around the metal ion. rsc.orgresearchgate.netacs.org The formation of multiple chelate rings, typically five-membered, results in thermodynamically stable complexes due to the chelate effect. nih.gov While tridentate coordination is common, bidentate coordination involving the pyridine nitrogen and one of the amino nitrogens is also possible, depending on the reaction conditions and the nature of the metal ion.
The coordination of this compound to a metal ion is significantly influenced by both steric and electronic factors. nih.govacs.org
Steric Effects: The phenyl group attached to one of the amino nitrogens introduces considerable steric bulk. This bulk can influence the geometry of the resulting metal complex, potentially distorting it from an ideal octahedral or square planar geometry. rsc.org In reactions involving substituted phenylpyridines, larger substituents can dictate the regioselectivity of metallation, favoring less hindered positions. nih.gov The steric hindrance from the phenyl group can also affect the accessibility of the adjacent amino nitrogen, potentially influencing the ligand's ability to adopt a planar tridentate conformation.
Electronic Effects: The amino groups in the pyridine-2,6-diamine framework are strong sigma (σ) donors. The phenyl group can modify the electronic properties of the nitrogen atom to which it is attached through inductive and resonance effects. These electronic effects can alter the energy levels of the metal's d-orbitals upon coordination. acs.orgnih.gov Studies on related iridium(III) complexes show that substituting phenylpyridine ligands with electron-withdrawing groups can enhance photoluminescence quantum yields. researchgate.net Conversely, the strong σ-donating capability of the diamine framework is crucial for creating a large ligand-field splitting, which is a key factor in designing luminescent chromium(III) complexes. researchgate.net The interplay of these effects fine-tunes the photophysical and electrochemical properties of the final metal complex. chemrxiv.org
Synthesis and Characterization of Metal Complexes
A diverse range of metal complexes incorporating the this compound scaffold or its derivatives have been synthesized and characterized.
Complexes of this compound and its analogues are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.
First-Row Transition Metals (Ni, Co, Cu, Zn, Cr): Complexes with these metals are common. For instance, Ni(II) can form square planar or octahedral complexes depending on the stoichiometry and the presence of other ancillary ligands. nih.govresearchgate.netrsc.org The synthesis of Ni(II), Co(II), Cu(II), and Zn(II) complexes with related pyridine-diamine Schiff base ligands often results in tetrahedral or octahedral geometries. cyberleninka.ruajol.info Chromium(III) complexes with similar tridentate pyridine-diamine ligands, known as "molecular rubies," have been synthesized and show remarkable near-infrared (NIR) emissive properties due to the strong ligand field imparted by the N,N,N-coordination. researchgate.netacs.orgresearchgate.net
Noble Metals (Ir, Pt, Pd): Iridium(III) complexes containing phenylpyridine and diamine ligands have been extensively studied for their photophysical properties. chemrxiv.org These are often synthesized from a dimeric iridium precursor, [IrCl2Cp]2, where Cp is pentamethylcyclopentadienyl. nih.gov Palladium(II) and Platinum(II) also form stable complexes. osti.gov Pd(II) complexes with redox-active ligands have been explored for their potential applications. researchgate.net The synthesis of Pt(II) complexes can lead to square planar geometries, which are of interest for their emissive properties in OLEDs. osti.gov
The table below summarizes the types of complexes and typical geometries observed with various metal ions using pyridine-diamine frameworks.
| Metal Ion | Typical Coordination Number | Common Geometries | Reference |
| Ni(II) | 4, 6 | Square Planar, Octahedral | nih.govresearchgate.net |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | rsc.orgcyberleninka.ru |
| Cu(II) | 4, 5, 6 | Tetrahedral, Square Pyramidal, Octahedral | rsc.orgajol.info |
| Zn(II) | 4 | Tetrahedral | cyberleninka.ruajol.info |
| Ir(III) | 6 | Octahedral | researchgate.netchemrxiv.org |
| Pt(II) | 4 | Square Planar | osti.gov |
| Pd(II) | 4 | Square Planar | researchgate.net |
| Cr(III) | 6 | Octahedral | researchgate.netacs.org |
The primary amine groups of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. cyberleninka.rusci-hub.se This reaction converts the diamine into a di-imine, often increasing the denticity of the ligand. For example, reacting 2,6-diaminopyridine (B39239) with two equivalents of an aldehyde like salicylaldehyde (B1680747) results in a pentadentate (N3O2) ligand. ajol.info These multidentate Schiff base ligands form highly stable complexes with a variety of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). cyberleninka.ruajol.infoerpublications.com The resulting metal complexes often possess well-defined geometries, such as tetrahedral or octahedral, and their formation is confirmed by shifts in the infrared spectra, particularly the appearance of the C=N (imine) stretching frequency. cyberleninka.ru
Structural Elucidation Methodologies for Metal Complexes
A combination of spectroscopic and analytical techniques is employed to unequivocally determine the structure and bonding in metal complexes of this compound.
The primary methods for structural characterization are outlined in the table below.
| Methodology | Purpose | Information Obtained | Reference |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic arrangement in the solid state. | Provides definitive data on bond lengths, bond angles, coordination geometry, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). | rsc.orgnih.govmdpi.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure and dynamics of diamagnetic complexes in solution. | ¹H and ¹³C NMR provide information about the ligand framework and confirm coordination through shifts in proton and carbon signals. | cyberleninka.ruresearchgate.net |
| Infrared (IR) Spectroscopy | To identify functional groups and infer coordination. | Coordination of the pyridine and amine nitrogens is confirmed by shifts in their respective vibrational frequencies. In Schiff base complexes, the appearance of the ν(C=N) band is a key diagnostic. New bands at lower frequencies indicate the formation of Metal-Nitrogen (M-N) bonds. | cyberleninka.ruajol.info |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the complex. | Provides information on ligand-centered (LC), metal-centered (MC), and charge-transfer (MLCT, LMCT) transitions, which are crucial for understanding the photophysical properties of the complex. | cyberleninka.ruresearchgate.net |
| Elemental Analysis & Mass Spectrometry | To confirm the elemental composition and metal-to-ligand stoichiometry. | Verifies the empirical formula of the synthesized complex. | acs.orgchemrxiv.orgcyberleninka.ru |
Single-crystal X-ray diffraction stands as the most definitive method for structural elucidation, providing unambiguous proof of the coordination mode and the geometry of the metal center. rsc.orgmdpi.com For instance, the crystal structure of a copper(II) complex with a related tridentate ligand, dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II), revealed a distorted octahedral geometry due to the ligand's bite angle and the Jahn-Teller effect. rsc.org Spectroscopic methods complement this by confirming that the solid-state structure is often retained in solution and by providing insight into the electronic properties of the complex. cyberleninka.ru
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes. For compounds involving 2-phenylpyridine (B120327) and related diamine ligands, these analyses provide precise information on coordination geometries, bond lengths, and intermolecular interactions.
In related cyclometalated iridium(III) complexes, the metal center typically adopts a distorted octahedral geometry. nih.gov For example, in the complex [Ir(ppy)₂(DPA-PhI)][OTf], where 'ppy' is a phenylpyridine ligand and 'DPA-PhI' is a dipyridylamino-phenyliodide ligand, the two nitrogen atoms of the ppy units are in a trans configuration. nih.gov The N-Ir bond distances for the dipyridylamino ligand were found to be 2.168(3) Å and 2.172(3) Å, which are longer than the N-Ir bonds of the ppy ligands (2.047(3) Å and 2.062(3) Å) due to the trans-effect. nih.gov The chelate angle of the six-membered ring formed by the dipyridylamino ligand is 83.82(10)°, larger than the five-membered rings of the ppy ligands (80.27(12)° and 80.49(12)°). nih.gov
Palladium(II) and Platinum(II) complexes with 2-phenylpyridine derivatives often exhibit square planar geometry. researchgate.netresearchgate.net In a series of [PdCl₂L₂] complexes where L is a 2-phenylpyridine derivative, the ligand coordinates to the palladium atom through the nitrogen donor of the pyridine ring. researchgate.net Gold(III) complexes with 2-arylpyridines also commonly adopt a κ²-N(1),C(6') coordination mode, resulting in a variety of species. mdpi.com
In silver(I) complexes with the related ligand N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine, the structures can vary from discrete bimetallic supramolecular rectangles to infinite 1D chains, depending on the counter-ion and solvent molecules present in the crystal lattice. rsc.org For instance, in Ag₂(H₂dpzpda)₂₂, two ligands bridge two linearly coordinated silver(I) ions. rsc.org
These structural studies also reveal important non-covalent interactions, such as π–π stacking, which can influence the packing of molecules in the solid state and affect their photophysical properties. mdpi.comresearchgate.net In certain dinuclear platinum(II) complexes, π–π interactions with distances of 3.31 Å to 3.40 Å are observed between different aromatic moieties of adjacent molecules. mdpi.com
Table 1: Selected Bond Distances and Angles from X-ray Diffraction Data
| Complex | Metal-Ligand Bond | Distance (Å) | Ligand Bite Angle | Angle (°) | Ref |
|---|---|---|---|---|---|
| [Ir(ppy)₂(DPA-PhI)][OTf] | Ir-N (DPA) | 2.168(3) / 2.172(3) | N1-Ir-N2 | 83.82(10) | nih.gov |
| [Ir(ppy)₂(DPA-PhI)][OTf] | Ir-N (ppy) | 2.047(3) / 2.062(3) | N-Ir-C (ppy) | 80.27(12) / 80.49(12) | nih.gov |
| [Ir(ppy)₂(DPA-PhI)][OTf] | Ir-C (ppy) | 2.009(3) / 2.011(3) | - | - | nih.gov |
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
A suite of spectroscopic techniques is routinely employed to characterize these complexes in solution and the solid state, corroborating the data from X-ray diffraction and providing further insight into their electronic structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of these ligands and their diamagnetic complexes. researchgate.netresearchgate.netmdpi.comresearchgate.netchemrxiv.org The coordination of a ligand to a metal center induces significant shifts in the NMR signals of the ligand's protons and carbons. For paramagnetic complexes, NMR spectra can exhibit broad resonances. mdpi.com In ¹H NMR spectra of iridium(III) complexes, the aromatic protons of the phenylpyridine ligands are well-resolved, and their coordination is confirmed by the observed chemical shifts. nih.gov Variable temperature ¹H NMR spectroscopy can be used to study dynamic processes and spin crossover (SCO) behavior in solution. rsc.org For certain iron(II) complexes, coordination to ligands like 2,2′:6′,2″-terpyridine results in a notable ¹⁵N shielding effect, which is more pronounced for the terminal pyridine nitrogens than the central one. researchgate.net
Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the vibrational modes of the ligands and observing shifts upon coordination. The technique can confirm the presence of specific functional groups and probe the bonding between the metal and the ligand. researchgate.netrsc.orgnih.govijcce.ac.ir For example, the disappearance of the phenolic hydroxyl group band in the IR spectra of Schiff base complexes indicates coordination through the oxygen atom. ijcce.ac.ir In complexes containing N,N'-di(pyridine N-oxide-2-yl)pyridine-2,6-dicarboxamide, the vibrational spectra help to elucidate the planar structure of the ligand and the presence of hydrogen bonds. nih.gov
Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and composition of these metal complexes. researchgate.netchemrxiv.orgmdpi.commdpi.com The mass spectra often show abundant peaks corresponding to the molecular ion of the complex, such as [M]⁺ or [M-anion]⁺. mdpi.com The experimental isotopic distribution patterns can be compared with theoretical simulations to confirm the elemental composition, which is particularly useful for complexes containing metals with multiple isotopes. mdpi.commdpi.com
Magnetic Susceptibility Studies
Magnetic susceptibility measurements provide direct insight into the electronic structure of transition metal complexes by quantifying the number of unpaired electrons. libretexts.org This information is crucial for determining the spin state of the metal ion, which in turn influences the geometry and reactivity of the complex.
Complexes can be classified as diamagnetic if all electrons are paired, resulting in a weak repulsion from a magnetic field, or paramagnetic if they possess one or more unpaired electrons, leading to an attraction to a magnetic field. libretexts.org The magnetic moment of a paramagnetic complex can be determined from susceptibility measurements. For many first-row transition metal complexes, the magnetic moment can be approximated by the spin-only formula, which depends directly on the number of unpaired electrons. libretexts.org
For instance, dinuclear nickel(II) complexes bridged by azide (B81097) or other small anions have been studied extensively. nih.gov Variable-temperature magnetic susceptibility measurements revealed that the nature of the magnetic coupling between the metal centers (ferromagnetic or antiferromagnetic) is highly dependent on the bridging ligands and the precise geometry of the complex. nih.gov A dinuclear Ni(II) complex with double-bridging azide ligands showed strong ferromagnetic coupling, while a related complex with a thiocyanate/acetate bridge was very weakly antiferromagnetically coupled. nih.gov These studies are essential for understanding the electronic communication between metal centers in polynuclear systems.
Table 2: Magnetic Behavior of Representative Metal Complexes
| Complex Type | Metal Ion | Magnetic Behavior | Key Finding | Ref |
|---|---|---|---|---|
| Dinuclear Ni(II) | Ni(II) | Ferromagnetic | Strong coupling observed with double azide bridge. | nih.gov |
| Dinuclear Ni(II) | Ni(II) | Antiferromagnetic | Weak coupling with thiocyanate/acetate bridge. | nih.gov |
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes based on this compound and related ligands is critical for applications in catalysis, sensing, and molecular electronics. These properties are typically investigated using techniques like cyclic voltammetry.
Redox Behavior and Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to probe the redox properties of these metal complexes, providing information on their oxidation and reduction potentials. researchgate.netmdpi.comnsf.govresearchgate.netekb.eg The resulting voltammograms reveal whether the redox processes are reversible, quasi-reversible, or irreversible.
For many iridium(III) and gold(III) complexes with phenylpyridine-type ligands, the CVs show a ligand-centered reduction, often localized on the cyclometalating C^N ligand, while the first oxidation is typically associated with the metal center or another ligand. researchgate.netmdpi.com In a study of dialkynylgold(III) complexes, the first oxidation wave was assigned to an alkynyl ligand-centered process. researchgate.net
The redox potentials are highly tunable. In ruthenium(II) complexes, for example, the potential of the reversible redox peak at high potentials changes depending on the electron-donating character of the C^N ligand; the potential decreases as the electron-donating ability increases, which correlates with a change in the HOMO energy level. mdpi.com In molybdenum pincer complexes, CV studies under different atmospheres (Ar vs. N₂) revealed that the electrochemical behavior is clearly impacted by the presence of dinitrogen, indicating that reduction triggers chemical reactions with N₂. nsf.gov
The addition of other molecules, such as DNA, can also perturb the electrochemical response of a complex, which can be used to study binding interactions. ekb.eg
Table 3: Electrochemical Data for Selected Metal Complexes
| Complex Type | Redox Process | Potential (V) | Technique | Key Feature | Ref |
|---|---|---|---|---|---|
| Ruthenium(II) Complexes | Oxidation | Varies with ligand | CV | Potential shifts with electron-donating properties of C^N ligand. | mdpi.com |
| Molybdenum(III) Pincer Complex | Reduction | ~ -1.0 | CV | Irreversible reduction under Ar; triggers reaction with N₂. | nsf.gov |
| Rhenium(I) Carbonyl Complexes | Reduction | -1.29 to -1.46 | CV/DPV | Easier to reduce than terpyridine analogues. | acs.org |
Photophysical Properties and Luminescence Studies of Metal Complexes
The photophysical properties of metal complexes derived from ligands like this compound are of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Their ability to absorb light and re-emit it at different wavelengths (luminescence) is central to these applications.
Absorption and Emission Spectroscopy
The photophysical characterization of these complexes begins with UV-Vis absorption spectroscopy, as detailed in section 3.3.2, which identifies the electronic transitions that can be populated upon excitation. The subsequent emission of light is studied using photoluminescence spectroscopy.
Many iridium(III) and platinum(II) complexes featuring phenylpyridine-type ligands are known to be phosphorescent, meaning they emit light from a triplet excited state. nih.govmdpi.comchemrxiv.orgnih.gov The emission properties—such as wavelength, quantum yield, and lifetime—are highly dependent on the specific ligands and the metal center. nih.gov
The emission is often derived from a ³MLCT excited state, but can also have contributions from intraligand (³IL) or ligand-to-ligand (³LLCT) excited states. chemrxiv.orgresearchgate.netnih.gov For example, a set of iridium complexes with diamino-containing ancillary ligands showed emissions that were hypsochromically shifted (blue-shifted) compared to a reference complex, with one derivative exhibiting a mixed ³MLCT/³LLCT transition. chemrxiv.org In another study on dinuclear platinum(II) complexes, a folded conformation in solution brought donor and acceptor units into close proximity, enabling a distinct through-space charge transfer (TSCT) absorption band. mdpi.comresearchgate.net
Silver(I) complexes with N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine also exhibit luminescence, with the emission origin being ascribed to either an intra-ligand (π*–π) or an inter-ligand charge-transfer transition, depending on the specific solid-state structure of the complex. rsc.org Similarly, terbium(III) and europium(III) complexes with a related dicarboxamide ligand display characteristic metal-centered fluorescence, where the ligand efficiently transfers absorbed energy to the metal ion. nih.gov
Table 4: Photophysical Data for Selected Luminescent Complexes
| Complex Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Emission Origin | Ref |
|---|---|---|---|---|
| [Ir(ppy)₂(diamino-ligand)]PF₆ | 466, 531 | 422, 517 | Mixed MLCT/LLCT | chemrxiv.org |
| Dinuclear Pt(II) Complex (1d) | 360-380, 400-500 | - (Phosphorescent at 77 K) | TSCT | mdpi.comresearchgate.net |
| Mononuclear Ir(III) Complexes (1-3) | - | 478-481 | Phosphorescence (Blue Emitters) | nih.gov |
| Silver(I) Complex (1) | - | - | Intra-ligand (π*–π) | rsc.org |
| Silver(I) Complex (2) | - | - | Inter-ligand Charge Transfer | rsc.org |
Excited State Dynamics and Lifetime Measurements
The excited state dynamics of metal complexes featuring this compound and its derivatives are a subject of significant research, particularly for applications in near-infrared (NIR) emitting materials. The study of these dynamics provides insight into the pathways of energy relaxation and luminescence, which are crucial for designing efficient photoluminescent molecules.
A notable example is the chromium(III) complex, [Cr(ddpd)2]3+, where 'ddpd' stands for N,N'-dimethyl-N,N'-dipyridin-2-ylpyridine-2,6-diamine, a derivative of this compound. This complex, often referred to as a "molecular ruby," exhibits a high phosphorescence quantum yield and a long lifetime in aqueous solutions at room temperature. nih.govvu.nl Upon photoexcitation, the complex undergoes a relaxation cascade through various metal-centered states. Simulations of its photodynamics in water show that after excitation, there is an initial intersystem crossing to higher-lying doublet states, followed by relaxation through a manifold of quartet metal-centered states to the low-lying doublet states responsible for emission. nih.gov This process, driven by the elongation of the chromium-ligand bonds and the twisting of pyridine units, is remarkably efficient, with the emissive doublet states being populated within 1-2 picoseconds. nih.gov
The lifetime of the excited state is a critical parameter. For the prototypical molecular ruby, [Cr(ddpd)2]3+, the luminescence lifetime is approximately 1.1 milliseconds in deaerated acetonitrile. rsc.orgrsc.org However, this is highly sensitive to the environment, particularly the presence of oxygen, which can quench the luminescence through a Dexter-type energy transfer process. rsc.orgrsc.org The lifetime is also influenced by the solvent and counter-anions. scispace.comnih.gov For instance, selective deuteration of the ddpd ligands and the solvent can significantly reduce non-radiative decay pathways, leading to a record-breaking quantum yield of 30% and a lifetime of 2.3 milliseconds for a complex with an earth-abundant metal ion in solution at room temperature. nih.gov
Complexes with other transition metals have also been investigated. A vanadium(III) complex, VCl3(ddpd), displays near-infrared phosphorescence with a lifetime of 0.5 microseconds at room temperature. rsc.org Molybdenum(III) complexes with the ddpd ligand, such as mer-MoX3(ddpd) (where X is a halogen) and cisfac-[Mo(ddpd)2]3+, exhibit phosphorescence in the NIR-II region. chemrxiv.org However, their excited state lifetimes are significantly shorter, with the molybdenum complex cisfac-[Mo(ddpd)2]3+ having a lifetime of just 1.4 nanoseconds, which is six orders of magnitude shorter than its chromium analogue. chemrxiv.org This dramatic difference is attributed to variations in electronic structure and zero-field splitting. chemrxiv.org
Table 1: Excited State Lifetime and Quantum Yield of Metal Complexes with ddpd Ligands
| Complex | Solvent/Matrix | Lifetime (τ) | Quantum Yield (Φ) | Conditions | Citation |
|---|---|---|---|---|---|
| [Cr(ddpd)2]3+ | Deaerated Acetonitrile | 1.1 ms | 13.7% | Room Temperature | rsc.orgrsc.org |
| [Cr(ddpd)2]3+ | Deaerated Water | 898 µs | 11% | Room Temperature | scispace.com |
| Deuterated [Cr(ddpd)2]3+ | Deuterated Solvent | 2.3 ms | 30% | Room Temperature | nih.gov |
| VCl3(ddpd) | Not specified | 0.5 µs | Not specified | Room Temperature | rsc.org |
| cisfac-[Mo(ddpd)2]3+ | Not specified | 1.4 ns | Weak | Not specified | chemrxiv.org |
| Sterically shielded [Cr(ddpd)2]3+ | Air-saturated Acetonitrile | 518 µs | 5.1% | Room Temperature | rsc.org |
Relationship Between Ligand Structure and Photoluminescence Properties
The relationship between the ligand structure and the resulting photoluminescence properties is a cornerstone of designing novel molecular materials. In complexes with this compound and its derivatives, modifications to the ligand framework have profound effects on emission wavelengths, quantum yields, and excited state lifetimes.
The rigidity of the ligand is a key factor. The tridentate coordination of the ddpd ligand in complexes like [Cr(ddpd)2]3+ creates a strong ligand field and a rigid octahedral geometry around the metal center. ohiolink.edu This rigidity helps to minimize non-radiative decay pathways such as photosubstitution and distortions in the excited state, which contributes to the high luminescence efficiency. nih.gov
Introducing steric bulk to the ligand is another effective strategy. By adding sterically demanding groups to the ddpd ligand, the chromium(III) center in the "molecular ruby" can be shielded from external quenchers like molecular oxygen. rsc.org This approach has led to the development of chromium(III) complexes that maintain significant luminescence even in air-saturated solutions, with quantum yields up to 5.1% and lifetimes of 518 microseconds. rsc.orgrsc.org
The electronic properties of substituents on the ligand also play a crucial role. While direct studies on this compound are limited in the provided context, research on analogous polypyridyl ligands demonstrates that the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the molecular orbitals. ohiolink.edu For instance, in iridium(III) complexes with phenylpyridine and various diamine ancillary ligands, substituting the diamine ligand alters the energy of the lowest unoccupied molecular orbital (LUMO), leading to a hypsochromic (blue) shift in the emission compared to the archetypal [Ir(ppy)2bpy]PF6 complex. chemrxiv.org A study on iridium complexes with N-phenyl-1,2-diaminobenzene, a ligand sharing structural motifs with the subject compound, showed how appending a phenyl group can influence photophysical properties through pi-stacking effects. chemrxiv.org
Furthermore, the deuteration of the ligand has been shown to be a powerful tool to enhance luminescence. By replacing C-H bonds with C-D bonds in the ddpd ligand of the molecular ruby, the efficiency of non-radiative decay through vibrational energy transfer to high-energy C-H stretching modes is reduced. nih.gov This isotopic substitution resulted in a significant increase in both the quantum yield and the excited-state lifetime of the complex. nih.gov
Table 2: Effect of Ligand Modification on Photoluminescence of [Cr(ddpd)2]3+ Type Complexes in Acetonitrile
| Ligand Modification | Lifetime (τ) | Quantum Yield (Φ) | Effect | Citation |
|---|---|---|---|---|
| Standard ddpd (deaerated) | 1.1 ms | 13.7% | High efficiency in absence of O2 | rsc.orgrsc.org |
| Standard ddpd (aerobic) | - | Strongly Quenched | High sensitivity to oxygen | rsc.org |
| Sterically Demanding ddpd (aerobic) | 518 µs | 5.1% | Increased protection from O2 quenching | rsc.org |
| Deuterated ddpd (deaerated) | 2.3 ms | 30% | Reduced non-radiative decay | nih.gov |
Theoretical and Computational Investigations of N2 Phenylpyridine 2,6 Diamine and Its Derivatives
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the electronic and spectroscopic properties of molecules. These methods provide a balance between computational cost and accuracy, making them suitable for studying complex systems like N2-phenylpyridine-2,6-diamine.
Electronic Structure Analysis (HOMO-LUMO Gaps, Electron Density Distributions)
The electronic structure of this compound derivatives is central to understanding their reactivity, stability, and optical properties. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
Computational studies on related pyridine (B92270) derivatives show that the distribution of electron density in the HOMO and LUMO orbitals is significantly influenced by the molecular geometry and substituent groups. For instance, in many pyridine-based compounds, the HOMO is often localized on the more electron-rich parts of the molecule, such as the diamine-substituted pyridine ring, while the LUMO may be distributed across the phenyl ring system. This separation of electron density is indicative of charge-transfer characteristics upon electronic excitation.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will have a greater tendency to engage in chemical reactions. Theoretical calculations for various heterocyclic systems demonstrate that structural modifications can tune this energy gap. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energies of the frontier orbitals, thereby modifying the electronic properties of the entire molecule.
Table 4.1.1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for a Model Pyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -1.98 |
| Energy Gap (ΔE) | 3.89 |
Note: Data is representative of typical DFT calculations for similar aromatic amine structures and serves as an illustrative example.
Vibrational Frequency Analysis and Spectroscopic Correlation
Vibrational frequency analysis, performed computationally using DFT, is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the molecule's vibrational modes, researchers can correlate theoretical data with experimental observations, providing a detailed understanding of the molecular structure.
For aromatic amines and pyridine derivatives, specific vibrational modes are characteristic of certain functional groups. For example, N-H stretching vibrations typically appear in the high-frequency region of the IR spectrum, while C-N and C-C stretching modes are found in the fingerprint region. DFT calculations can predict the frequencies and intensities of these modes with high accuracy. Comparing the computed vibrational spectrum with the experimental one allows for a definitive assignment of the observed spectral bands to specific atomic motions within the molecule. This correlation is crucial for confirming the structure of newly synthesized compounds and for understanding how intermolecular interactions, such as hydrogen bonding, may affect the vibrational properties.
Excited State Property Predictions
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the nature of electronic transitions and to predict the properties of a molecule's excited states. This is particularly important for understanding the photophysical behavior of compounds, including their absorption and emission of light.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum, and the oscillator strengths, which relate to the intensity of these absorptions. For molecules like this compound, the lowest energy electronic transitions are often of a π-π* or intramolecular charge transfer (ICT) nature. The calculations reveal which parts of the molecule are involved in these electronic transitions by analyzing the molecular orbitals contributing to the excitation. Studies on similar compounds show that the addition of different substituents can lead to a red-shift (longer wavelength) or blue-shift (shorter wavelength) in the absorption spectra.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies focusing solely on this compound are not extensively documented in the literature, the technique is widely applied to understand the behavior of similar organic molecules in various environments, such as in solution or as part of a larger macromolecular system.
MD simulations can provide insights into the conformational flexibility of the molecule, revealing how the phenyl and pyridine rings move relative to each other. It can also be used to study the solvation process by simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent) and observing the intermolecular interactions, such as hydrogen bonding, that govern its solubility and distribution.
Computational Modeling of Molecular Interactions
Understanding how a molecule interacts with biological targets is fundamental for applications in drug discovery and chemical biology. Computational modeling provides a powerful means to predict and analyze these interactions at a molecular level.
Ligand-Enzyme Binding Mechanisms
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as an enzyme. The this compound scaffold is a common structural motif in kinase inhibitors, which are a major class of therapeutic agents. Docking studies involving derivatives with this core structure have been instrumental in elucidating their binding mechanisms.
These simulations place the ligand into the active site of the enzyme and calculate a binding score, which estimates the binding affinity. The results often reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-enzyme complex. For example, the diamine groups on the pyridine ring can act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues in the enzyme's binding pocket. The phenyl group can engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine or tyrosine.
By analyzing these binding modes, researchers can understand why certain derivatives show higher potency and selectivity for a specific enzyme. This knowledge is crucial for the rational design of new, more effective inhibitors based on the this compound scaffold. The mechanism of action is often related to the ligand's ability to stabilize an inactive conformation of the enzyme, preventing it from carrying out its biological function.
Supramolecular Assembly Prediction
Theoretical and computational methods are pivotal in predicting the supramolecular assembly of molecules like this compound and its derivatives. These investigations primarily focus on identifying and characterizing the non-covalent interactions that govern the formation of larger, ordered structures in the solid state. By understanding these interactions, it is possible to predict the most stable crystal packing and the resulting supramolecular architecture.
The prediction of supramolecular assemblies is heavily reliant on the analysis of intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. For derivatives of pyridine-2,6-diamine, hydrogen bonding is a particularly crucial factor in determining the final structure. mdpi.com Computational studies, often employing Density Functional Theory (DFT), can calculate the energies of these interactions to determine the most favorable arrangements. scielo.org.za
For instance, in derivatives like N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine, the amino groups (-NH) are noted as excellent donors for hydrogen bonding. nih.gov The interaction of these groups with anions and solvent molecules can lead to diverse supramolecular structures, including one-dimensional chains, three-dimensional networks, and double chain structures. nih.govnih.gov The specific architecture is highly dependent on the nature of the anion present (e.g., perchlorate (B79767) vs. nitrate). nih.govnih.gov
In the case of the derivative N2,N2,N6,N6-Tetraphenylpyridine-2,6-diamine, where the amino hydrogens are replaced by phenyl groups, C—H⋯N interactions between the phenyl and pyridyl rings become dominant. researchgate.netconsensus.app These weaker hydrogen bonds are predicted to lead to the formation of a columnar stack in the crystal structure. researchgate.netconsensus.app
The prediction process involves optimizing the geometry of dimers and larger clusters to find the most stable configurations. The binding energies for these configurations are calculated, often with corrections for basis set superposition error (BSSE) and zero-point energy (ZPE), to assess their relative stabilities. scielo.org.za
The following tables present typical data derived from experimental and computational studies on related compounds, illustrating the kind of information that is used to predict supramolecular assemblies.
| Interaction Type | Donor-Acceptor Atoms | Interaction Distance (Å) | Predicted Contribution |
|---|---|---|---|
| N—H···O Hydrogen Bond | N—H···O(anion) | ~2.9 | High |
| N—H···N Hydrogen Bond | N—H···N(pyridine) | ~3.0 | Moderate |
| C—H···N Interaction | C(phenyl)—H···N(pyridine) | ~2.7 | Significant in substituted derivatives researchgate.net |
| π-π Stacking | Pyridine-Phenyl | ~3.8 | Moderate |
| Dimer Configuration | Computational Method | Binding Energy (kJ mol-1) |
|---|---|---|
| Planar, Double H-bond | B3LYP/6-311++G | -42.38 |
| Stacked | B3LYP/6-311++G | -25.10 |
| T-shaped | B3LYP/6-311++G** | -18.55 |
These predictive studies are essential for crystal engineering, allowing for the rational design of materials with specific solid-state properties by modifying the molecular structure to favor certain intermolecular interactions and, consequently, specific supramolecular assemblies.
Applications in Materials Science and Supramolecular Chemistry
Polymer Chemistry and Functional Material Design
The diamine nature of N2-phenylpyridine-2,6-diamine allows it to serve as a fundamental building block, or monomer, in the synthesis of various polymers. The incorporation of the pyridine (B92270) ring into the polymer backbone is known to impart desirable properties such as enhanced thermal stability, improved solubility, and the potential for post-polymerization modification.
This compound is a suitable monomer for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. The synthesis of polyimides from diamine monomers typically follows a two-step process. First, the diamine is reacted with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. This is followed by a thermal or chemical imidization step to yield the final polyimide.
The general synthetic route to polyimides using a diamine monomer is as follows:
Poly(amic acid) formation: Equimolar amounts of the diamine (like this compound) and an aromatic dianhydride are stirred in a solvent such as N,N-dimethylacetamide (DMAc) at room temperature under a nitrogen atmosphere. This results in a viscous poly(amic acid) solution.
Imidization: The poly(amic acid) solution is cast into a film and then subjected to a staged heating process at elevated temperatures to induce cyclodehydration, leading to the formation of the polyimide.
While specific data for polyimides derived from this compound is not extensively documented, the properties of analogous polyimides containing pyridine moieties suggest that the resulting polymers would exhibit high glass transition temperatures (Tg) and excellent thermal stability. For instance, polyimides synthesized from other pyridine-containing diamines have shown Tg values ranging from 201 to 310 °C and 5% weight loss temperatures in the range of 472–501 °C in a nitrogen atmosphere nih.gov.
The table below illustrates typical properties of polyimides derived from various aromatic dianhydrides and a generic pyridine-containing diamine, which can be considered indicative of the potential performance of polyimides based on this compound.
| Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 6FDA | 201-310 | 472-501 | 103-145 | 12.9-15.2 |
| PMDA | 201-310 | 472-501 | 103-145 | 12.9-15.2 |
| BTDA | 201-310 | 472-501 | 103-145 | 12.9-15.2 |
| ODPA | 201-310 | 472-501 | 103-145 | 12.9-15.2 |
| BPADA | 201-310 | 472-501 | 103-145 | 12.9-15.2 |
Note: Data is generalized from polyimides with pyridine moieties and may not be representative of this compound specifically.
The presence of the pyridine nitrogen atom in polymers derived from this compound offers a site for functionalization. This nitrogen atom can be protonated or coordinated to metal ions, allowing for the modification of the polymer's optical and electronic properties. Such functionalization can be carried out post-polymerization to introduce new functionalities without altering the main polymer backbone.
Furthermore, this compound can be used as a comonomer in copolymer systems. By incorporating it with other diamines, it is possible to tailor the properties of the resulting copolymers. For example, introducing this compound into a polyimide chain could enhance solubility and processability while maintaining high thermal stability. The ability to create random or block copolymers allows for fine-tuning of the material's properties for specific applications.
The relationship between the chemical structure of a polymer and its macroscopic properties is crucial for designing new materials. In polymers containing this compound, several structural features would influence the final properties:
Pyridine Ring: The rigid and aromatic nature of the pyridine ring contributes to high thermal stability and mechanical strength. The polar nitrogen atom can disrupt chain packing, potentially leading to improved solubility in organic solvents.
Phenyl Group: The pendant phenyl group is a bulky substituent that can further hinder close chain packing. This can decrease crystallinity and enhance solubility, making the polymer more processable.
By systematically modifying the dianhydride component used in polymerization with this compound, a range of polyimides with varying flexibility, thermal resistance, and processing characteristics can be achieved. For instance, the use of rigid dianhydrides would lead to materials with higher glass transition temperatures and moduli, while flexible dianhydrides would result in more ductile polymers.
Supramolecular Architectures and Coordination Polymers
The this compound molecule possesses key features for the construction of supramolecular assemblies and coordination polymers. The amine groups can act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions.
Hydrogen bonding plays a critical role in directing the self-assembly of molecules into well-defined supramolecular structures. In this compound, the N-H groups of the diamines are excellent hydrogen bond donors. These can interact with the pyridine nitrogen of an adjacent molecule or with other acceptor groups to form predictable patterns.
Studies on analogous compounds have demonstrated the prevalence of such interactions. For example, in the crystal structure of N,N,N,N-Tetraphenylpyridine-2,6-diamine, C—H⋯N interactions between the phenyl and pyridyl rings lead to the formation of a columnar stack. Similarly, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine exhibits strong dual N—H⋯N hydrogen bonding, resulting in the formation of self-complementary dimers. These examples strongly suggest that this compound would also participate in significant hydrogen bonding, leading to the formation of ordered assemblies in the solid state.
Beyond self-assembly through hydrogen bonding, this compound can be used as a ligand to create coordination polymers. The pyridine nitrogen and the two amine groups can coordinate with metal ions, acting as a tridentate ligand. The choice of metal ion and counter-anion can influence the final architecture of the coordination polymer.
Research on the closely related ligand, N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, has shown that it can form complexes with Ni(II) ions, and the resulting structures are influenced by the anions present. For instance, with a perchlorate (B79767) anion, a 1D chain structure is formed, while a nitrate (B79036) anion leads to a 3D network nih.gov. This is due to the different ways the anions participate in hydrogen bonding with the uncoordinated amine groups, bridging the mononuclear complex units into extended structures nih.gov. It is highly probable that this compound would exhibit similar behavior, enabling the design of 1D, 2D, or 3D coordination polymers with potentially interesting magnetic or catalytic properties.
The table below summarizes the types of supramolecular structures formed by analogous pyridine-2,6-diamine derivatives.
| Compound | Interacting Groups | Resulting Structure |
| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine with Ni(ClO4)2 | N-H···O(perchlorate) | 1D chain nih.gov |
| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine with Ni(NO3)2 | N-H···O(nitrate) | 3D network nih.gov |
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | N-H···N(pyridine) | Dimer |
| N,N,N,N-Tetraphenylpyridine-2,6-diamine | C-H···N(pyridine) | Columnar stack |
Catalytic Applications of N2 Phenylpyridine 2,6 Diamine Based Systems
Metal-Catalyzed Organic Transformations
While there is a lack of specific studies on the catalytic use of N2-phenylpyridine-2,6-diamine, the broader class of phenylpyridine ligands has been extensively used in metal catalysis. These ligands are known to coordinate with a variety of transition metals, including palladium, nickel, and zinc, to form stable and catalytically active complexes. These complexes have been instrumental in facilitating a range of organic transformations, such as cross-coupling reactions and oxidation reactions.
Ligand Role in Catalytic Cycles and Activity
In metal-catalyzed reactions, the ligand plays a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity. For instance, in palladium-catalyzed cross-coupling reactions, pyridine-based ligands can stabilize the active palladium species and facilitate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Research on 2-phenylpyridine (B120327) derivatives in Suzuki-Miyaura cross-coupling reactions has shown that the nature of the substituents on the phenyl and pyridine (B92270) rings can significantly impact the efficiency of the catalyst. For example, palladium(II) complexes of various 2-(R)-pyridine derivatives, where R is a substituted phenyl group, have been synthesized and their catalytic activities investigated. These studies indicate that the electronic and steric effects of the ligand are critical determinants of the catalytic performance.
Investigation of Reaction Scope and Selectivity
The scope and selectivity of reactions catalyzed by metal-phenylpyridine complexes are often broad and tunable. For example, zinc(II) complexes with ligands derived from 6-phenylpyridine-2-carboxylic acid have been shown to catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde. semanticscholar.orgbcrec.id The specific ligand architecture in these complexes influences the coordination environment of the zinc ion, which in turn affects the catalytic efficiency. semanticscholar.orgbcrec.id
Similarly, nickel complexes bearing phosphinopyridine ligands, such as 2-[(diphenylphosphanyl)methyl]-6-phenylpyridine, have been employed in the catalytic oligomerization of ethylene (B1197577). The stereoelectronic properties of these P,N-ligands have a discernible influence on the catalytic behavior of the nickel center.
While these examples highlight the potential of phenylpyridine-based ligands in catalysis, it is important to reiterate that specific data on the reaction scope and selectivity using this compound as a ligand is not available in the current body of scientific literature.
Exploration of Biological and Mechanistic Pathways in Vitro Studies
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
Extensive searches of peer-reviewed scientific literature and research databases did not yield any specific in vitro studies detailing the antimicrobial or antifungal activities and mechanisms of action for the compound N2-phenylpyridine-2,6-diamine. Consequently, there is no publicly available data to report on its potential efficacy against bacterial or fungal strains, nor any elucidated mechanisms through which it might exert such effects.
Therefore, no data tables on minimum inhibitory concentrations (MIC), zones of inhibition, or specific mechanistic pathways can be provided for this compound. The scientific community has not published research that falls within the scope of this requested analysis for this particular chemical entity.
Future Research Directions and Emerging Trends
Integration with Advanced Spectroscopic and Structural Characterization Techniques
A deeper understanding of the structure-property relationships of N2-phenylpyridine-2,6-diamine derivatives is crucial for their rational design and application. While fundamental techniques provide basic structural information, the integration of more advanced methods will be essential for elucidating subtle structural features and dynamic processes.
Future research should increasingly employ techniques such as solid-state NMR, two-dimensional NMR (COSY, HSQC, HMBC), and advanced mass spectrometry techniques (e.g., MALDI-TOF, ESI-MS) to provide comprehensive structural characterization. For instance, X-ray crystallography will continue to be a vital tool for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of related compounds, such as N2,N2,N6,N6-Tetraphenylpyridine-2,6-diamine, has been solved, revealing key details about bond lengths, angles, and intermolecular interactions like C—H⋯N hydrogen bonds that lead to specific packing arrangements. researchgate.netconsensus.app
Table 1: Crystallographic Data for a Related Compound: N2,N2,N6,N6-Tetraphenylpyridine-2,6-diamine researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C29H23N3 |
| Molecular Weight | 413.52 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 19.949 (4) |
| b (Å) | 5.6952 (10) |
| c (Å) | 20.921 (4) |
This data for a tetraphenyl-substituted analogue highlights the type of detailed structural information that can be obtained and used to understand the molecular geometry and packing of this compound derivatives.
Furthermore, techniques like Hirshfeld surface analysis can provide quantitative insights into intermolecular interactions within the crystal lattice, which are crucial for understanding the properties of materials derived from these compounds. nih.gov
Development of Novel Synthetic Strategies for Complex Molecular Architectures
The synthesis of this compound serves as a foundation for constructing more complex and functional molecular architectures. Future synthetic efforts will likely focus on developing more efficient, selective, and sustainable methods to access a wider range of derivatives.
Current synthetic approaches often involve multi-step sequences starting from substituted pyridines. Emerging trends point towards the use of multicomponent reactions and advanced catalytic systems to streamline these processes. nih.gov For example, microwave-assisted organic synthesis (MAOS) could accelerate reaction times and improve yields for the synthesis of complex pyridine (B92270) scaffolds. nih.gov The development of regioselective functionalization methods will be critical for creating unsymmetrically substituted derivatives, allowing for fine-tuning of the molecule's electronic and steric properties. nih.gov This includes strategies for the selective introduction of substituents onto the pyridine ring or the phenyl group, as well as the elaboration of the amino groups into more complex functionalities like amides or Schiff bases. mdpi.comresearchgate.netnih.gov
Computational Design and Prediction of Advanced Materials Properties
Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials based on the this compound framework. Density Functional Theory (DFT) and other ab initio methods can be used to predict a wide range of properties, guiding synthetic efforts toward molecules with desired characteristics. nih.gov
Future computational studies will likely focus on:
Electronic Properties: Calculating frontier molecular orbitals (HOMO-LUMO), ionization potentials, and electron affinities to predict the electronic and photophysical properties of new derivatives for applications in organic electronics.
Structural Parameters: Optimizing molecular geometries and predicting spectroscopic signatures (e.g., NMR, IR) to aid in the characterization of newly synthesized compounds. nih.gov
Interaction Energies: Modeling the non-covalent interactions of these molecules with other species, which is crucial for designing host-guest systems, sensors, or understanding biological interactions.
Materials Simulation: Using molecular dynamics and other simulation techniques to predict the bulk properties of materials, such as crystal packing, charge transport mobility, and thermal stability. researchgate.netlehigh.edu
Table 2: Examples of Computationally Calculable Properties
| Property | Computational Method | Potential Application |
|---|---|---|
| HOMO/LUMO Energy Gap | DFT, TD-DFT | Organic semiconductors, dyes |
| Molecular Electrostatic Potential | DFT | Predicting sites for electrophilic/nucleophilic attack, intermolecular interactions |
| Vibrational Frequencies | DFT | Aiding in the interpretation of IR and Raman spectra |
Untapped Catalytic Potentials and Mechanistic Elucidation
The pyridine-2,6-diamine core is an excellent scaffold for developing pincer-type ligands that can form stable complexes with a variety of transition metals. nih.gov These metal complexes have significant, yet largely untapped, potential as catalysts in a range of organic transformations. The introduction of a pyridine moiety into a ligand framework is known to affect the thermodynamic and kinetic properties of the resulting metal complexes. unimi.it
Future research should explore the catalytic activity of this compound-metal complexes in reactions such as:
Cross-Coupling Reactions: Palladium complexes, in particular, are known to be effective catalysts for Suzuki-Miyaura and Heck reactions, and ligands based on this scaffold could offer unique reactivity or stability. researchgate.netnih.gov
Oligomerization and Polymerization: Nickel complexes bearing phosphinopyridine ligands have shown activity in ethylene (B1197577) oligomerization, suggesting that related N-donor ligands could also be effective. researchgate.net
Oxidation and Reduction Reactions: The rigid and electron-donating nature of the ligand could stabilize metal centers in various oxidation states, enabling their use in redox catalysis. unimi.it
A critical aspect of this research will be the detailed mechanistic elucidation of the catalytic cycles. This will involve a combination of kinetic studies, spectroscopic identification of intermediates, and computational modeling to understand the role of the ligand in promoting the catalytic transformation.
Further Mechanistic Elucidation in In Vitro Biological Contexts and Target Identification
While the primary focus of research on this compound has been on its chemical properties, preliminary studies on related pyridine diamine structures suggest potential biological activity. nih.govevitachem.com The scaffold is present in molecules designed as inhibitors for various enzymes. nih.gov
The next steps in this area require a systematic approach to uncover the therapeutic potential of this compound derivatives. Future research should focus on:
Screening and Assay Development: Broad screening of a library of derivatives against various biological targets (e.g., kinases, proteases, GPCRs) to identify initial hits.
Mechanism of Action Studies: Once a hit is identified, detailed in vitro studies are needed to understand how the compound exerts its biological effect. This includes determining whether it acts as an inhibitor, agonist, or antagonist, and identifying its specific molecular target.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogues to understand how modifications to the this compound core affect biological activity. This will be crucial for optimizing potency and selectivity. nih.gov
Identifying the specific molecular targets and elucidating the mechanisms of action will be paramount for translating any observed biological activity into tangible therapeutic applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing N2-phenylpyridine-2,6-diamine and its derivatives?
Answer:
The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution or condensation reactions. For example:
- Substituent Introduction : React pyridine-2,6-diamine with aryl halides (e.g., bromobenzene) under palladium-catalyzed coupling conditions to introduce phenyl groups at the N2 position .
- Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in analogous pyridine-diamine systems .
- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular weights .
Table 1 : Example synthetic yields for substituted derivatives:
| Substituent | Yield (%) | Key NMR Signals (δ, ppm) |
|---|---|---|
| 4-Methoxybenzyl | 72 | 3.8 (OCH₃), 6.9–7.3 (Ar-H) |
| 4-Trifluoromethylbenzyl | 65 | 7.5–7.7 (CF₃-coupled Ar-H) |
| Furan-2-ylmethyl | 58 | 6.4 (furan-H) |
Basic: How should researchers characterize the structural purity of this compound derivatives?
Answer:
- Spectroscopic Analysis : Use ¹H/¹³C NMR to identify substituent-specific signals (e.g., phenyl group integration ratios) and rule out regioisomeric impurities .
- X-ray Crystallography : Resolve ambiguities in substituent positioning, particularly for asymmetric derivatives (e.g., N2 vs. N6 substitution) .
- Chromatographic Purity : Employ HPLC-UV/HRMS to detect trace byproducts (<1% impurity threshold) .
Basic: What stability considerations are critical for handling this compound in experimental settings?
Answer:
- Oxidative Degradation : Under aerobic conditions, pyridine-2,6-diamine derivatives can undergo oxidation, leading to polymerization (evidenced by brown discoloration) . Mitigate this by storing compounds under inert gas (N₂/Ar) and adding antioxidants like BHT (butylated hydroxytoluene).
- pH Sensitivity : Stabilize aqueous solutions at pH 4–6 to prevent deamination or ring-opening reactions .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting Toll-like receptors (TLRs)?
Answer:
- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -OCH₃) groups to modulate receptor binding affinity. For example, 4-CF₃-substituted derivatives show enhanced TLR7 activation due to hydrophobic interactions .
- Biological Assays : Use HEK-Blue™ TLR reporter cells to quantify NF-κB activation (EC₅₀ values) and compare potency across derivatives .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in TLR7’s hydrophobic pocket, correlating substituent size/electronics with activity .
Table 2 : Example SAR data for TLR7 activation:
| Derivative | EC₅₀ (μM) | Key Interaction (Docking) |
|---|---|---|
| 4-OCH₃ | 0.45 | Hydrogen bonding with Lys432 |
| 4-CF₃ | 0.12 | Hydrophobic packing with Phe408 |
| 4-Cl | 0.30 | Halogen bond with Tyr356 |
Advanced: What computational methods effectively predict the interaction mechanisms of this compound with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability and nucleophilic attack susceptibility .
- Molecular Dynamics (MD) Simulations : Simulate binding dynamics over 100 ns trajectories to identify critical protein-ligand interactions (e.g., hydrogen bonds, π-π stacking) .
- Free Energy Perturbation (FEP) : Quantify binding free energy changes for substituent modifications (e.g., -CH₃ vs. -CF₃) .
Advanced: How should researchers resolve contradictions in reported reactivity data for this compound under varying conditions?
Answer:
- Multi-Technique Validation : If oxidation studies conflict (e.g., reported stability vs. observed polymerization), combine HPLC-MS (to detect degradation products) and FT-IR (to track carbonyl formation) .
- Control Experiments : Replicate conditions with radical scavengers (e.g., TEMPO) to confirm/rule out radical-mediated pathways .
Advanced: What analytical strategies elucidate degradation pathways of this compound in oxidative environments?
Answer:
- LC-QTOF-MS : Identify transient intermediates (e.g., quinonoid species) with high mass accuracy (<5 ppm error) .
- EPR Spectroscopy : Detect radical species (e.g., semiquinone radicals) during aerobic degradation .
- Kinetic Isotope Effects (KIE) : Use deuterated derivatives to probe hydrogen abstraction steps in oxidation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
